molecular formula C23H29NO4 B580088 (2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-52-4

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Cat. No.: B580088
CAS No.: 1012341-52-4
M. Wt: 383.488
InChI Key: YNELJETWNMPEEH-JXFKEZNVSA-N
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Description

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, also known as TB-Bip-MPA, is a chiral carboxylic acid synthesized in the laboratory. It is a compound that has been studied extensively in recent years due to its potential applications in fields such as pharmaceuticals, materials science, and biochemistry. TB-Bip-MPA has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.

Scientific Research Applications

As a Precursor in Organic Synthesis

The compound serves as a crucial intermediate in the hydrogenation processes to obtain specific amino acid derivatives, such as trans-4-methylproline. Nevalainen and Koskinen (2001) detailed the synthesis and hydrogenation of a closely related compound, emphasizing its importance in producing high-purity precursors for further chemical transformations (Nevalainen & Koskinen, 2001).

Enantioselective Synthesis

It also plays a role in the enantioselective synthesis of β-amino acids, showcasing the versatility of this compound in generating chiral building blocks essential for pharmaceutical synthesis. Reyes-Rangel et al. (2008) provided a method for asymmetric synthesis of β2-amino acids, utilizing derivatives similar to the compound to afford enantiomerically enriched β2-amino acids, highlighting the compound's utility in asymmetric synthesis (Reyes-Rangel et al., 2008).

Inhibitory Activity Studies

Furthermore, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly in the context of renin inhibition. Thaisrivongs et al. (1987) described the synthesis of a related compound as part of a study on angiotensinogen transition-state analogues, demonstrating its relevance in designing potent inhibitors of human plasma renin, indicating its potential application in hypertension treatment research (Thaisrivongs et al., 1987).

Chemical Modifications and Derivative Studies

The chemical versatility of this compound extends to the formation of epoxy amino acids and derivatives, which are valuable in studying protein structure and function. Krishnamurthy et al. (2014) explored the resolution and epoxidation of allylglycines to yield hydroxyproline derivatives, showcasing the compound's utility in generating biochemically relevant derivatives (Krishnamurthy et al., 2014).

Properties

IUPAC Name

(2S,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELJETWNMPEEH-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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